molecular formula C13H22O4 B13044287 Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate

Cat. No.: B13044287
M. Wt: 242.31 g/mol
InChI Key: JRKXJMLTIVGJMA-UHFFFAOYSA-N
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Description

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butoxy group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring and a tert-butoxy group. This structure provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the tert-butoxy group offers protection during synthetic processes, allowing for selective modifications and the creation of diverse derivatives .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H22O4/c1-12(2,3)17-10(14)6-9-13(7-5-8-13)11(15)16-4/h5-9H2,1-4H3

InChI Key

JRKXJMLTIVGJMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1(CCC1)C(=O)OC

Origin of Product

United States

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